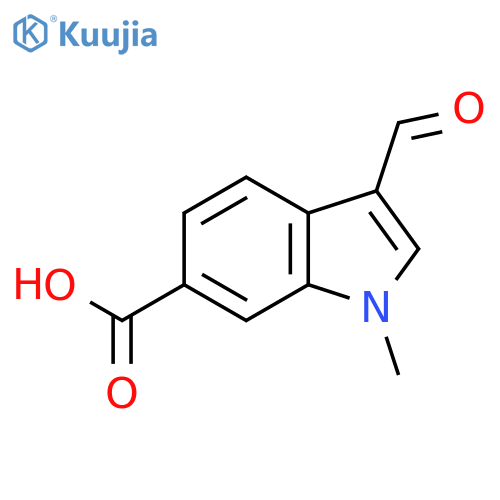Cas no 2060025-42-3 (3-formyl-1-methyl-1H-indole-6-carboxylic acid)

2060025-42-3 structure
商品名:3-formyl-1-methyl-1H-indole-6-carboxylic acid
CAS番号:2060025-42-3
MF:C11H9NO3
メガワット:203.194062948227
MDL:MFCD30486557
CID:5173450
PubChem ID:53430601
3-formyl-1-methyl-1H-indole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-6-carboxylic acid, 3-formyl-1-methyl-
- 3-formyl-1-methylindole-6-carboxylic acid
- 3-formyl-1-methyl-1H-indole-6-carboxylic acid
-
- MDL: MFCD30486557
- インチ: 1S/C11H9NO3/c1-12-5-8(6-13)9-3-2-7(11(14)15)4-10(9)12/h2-6H,1H3,(H,14,15)
- InChIKey: ITHUDQKNWMPXPG-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=CC(C(O)=O)=C2)C(C=O)=C1
3-formyl-1-methyl-1H-indole-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061948-1g |
3-Formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 95% | 1g |
¥3717.0 | 2023-03-11 | |
| Enamine | EN300-322355-0.5g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 0.5g |
$579.0 | 2023-09-04 | ||
| Enamine | EN300-322355-0.25g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 0.25g |
$367.0 | 2023-09-04 | ||
| Enamine | EN300-322355-10.0g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 10.0g |
$3191.0 | 2023-02-24 | ||
| Enamine | EN300-322355-10g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 10g |
$3191.0 | 2023-09-04 | ||
| Enamine | EN300-322355-1.0g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-322355-0.05g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 0.05g |
$174.0 | 2023-09-04 | ||
| Enamine | EN300-322355-0.1g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 0.1g |
$257.0 | 2023-09-04 | ||
| Enamine | EN300-322355-2.5g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 2.5g |
$1454.0 | 2023-09-04 | ||
| Enamine | EN300-322355-5.0g |
3-formyl-1-methyl-1H-indole-6-carboxylic acid |
2060025-42-3 | 5.0g |
$2152.0 | 2023-02-24 |
3-formyl-1-methyl-1H-indole-6-carboxylic acid 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
2060025-42-3 (3-formyl-1-methyl-1H-indole-6-carboxylic acid) 関連製品
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
